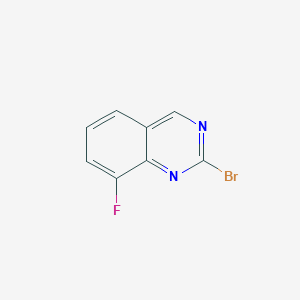

2-Bromo-8-fluoroquinazoline

Descripción

2-Bromo-8-fluoroquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 2 and a fluorine atom at position 8 of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic compounds with two nitrogen atoms in their structure, making them versatile intermediates in pharmaceutical and materials science research. Halogen substituents are critical for modulating electronic effects, solubility, and reactivity, particularly in cross-coupling reactions for drug development .

Propiedades

Fórmula molecular |

C8H4BrFN2 |

|---|---|

Peso molecular |

227.03 g/mol |

Nombre IUPAC |

2-bromo-8-fluoroquinazoline |

InChI |

InChI=1S/C8H4BrFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |

Clave InChI |

SDNXIXVHYRXERY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN=C(N=C2C(=C1)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the bromination of 8-fluoroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2-Bromo-8-fluoroquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-8-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .

Aplicaciones Científicas De Investigación

2-Bromo-8-fluoroquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of 2-Bromo-8-fluoroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

Structural and Molecular Properties

Key Observations:

- Substituent Position Effects : The position of halogens significantly influences electronic properties. For example, bromine at position 6 (electron-withdrawing) in 6-bromo-2-chloro-8-fluoroquinazoline may reduce ring electron density compared to bromine at position 2 .

- Molecular Weight : Ethoxy and methoxy groups increase molecular weight compared to halogen-only analogs (e.g., 305.53 g/mol for 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline vs. 261.48 g/mol for halogenated analogs) .

- Solubility : Methoxy/ethoxy substituents (e.g., in 6-bromo-2-chloro-8-methoxyquinazoline) enhance solubility in polar solvents compared to halogen-only derivatives .

Physicochemical Comparison

- Purity : Research-grade compounds like 8-bromo-2-chloro-6-fluoroquinazoline are available at >98% purity, ensuring reliability in synthetic workflows .

- Thermal Stability: Chlorine and bromine substituents generally increase melting points compared to non-halogenated analogs, though specific data are absent in the evidence.

Research Findings and Limitations

- Synthetic Utility : The evidence highlights halogenated quinazolines as intermediates in drug discovery, particularly for oncology targets .

- Gaps in Data : Direct data on 2-bromo-8-fluoroquinazoline are unavailable, necessitating extrapolation from analogs. For example, its reactivity may resemble 2-bromo-8-chloroquinazoline but with altered electronic effects due to fluorine’s electronegativity .

- Structural Similarity: Compounds like 5-bromo-8-fluoroquinolin-2(1H)-one (similarity score: 0.91) suggest quinoline derivatives as alternatives, though quinazolines offer distinct nitrogen positioning for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.